molecular formula C12H14ClN3OS B2830713 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-93-2

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2830713
CAS No.: 588673-93-2
M. Wt: 283.77
InChI Key: VBAIBNFUSIVKKB-UHFFFAOYSA-N
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Description

5-[1-(2-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H14ClN3OS and a molecular weight of 283.78 g/mol . It belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal and agricultural chemistry due to their wide spectrum of biological activities . The triazole nucleus is a versatile pharmacophore, known for its ability to interact with various enzymes and receptors in biological systems, which makes it a privileged scaffold in drug discovery . Researchers value 1,2,4-triazole derivatives like this compound for their potential pharmacological properties, which can include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antiviral activities . The specific substitution pattern on the triazole core—featuring a 2-chlorophenoxyethyl group at the 5-position and an ethyl group at the 4-position—is designed to explore and optimize these biological activities, contributing to structure-activity relationship (SAR) studies . The mechanism of action for triazole derivatives varies depending on the specific target, but often involves inhibition of key enzymes, such as those involved in fungal ergosterol synthesis (e.g., lanosterol 14α-demethylase) or other crucial metabolic pathways in pathogens . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and applicability of this compound for their scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(2-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-7-5-4-6-9(10)13/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAIBNFUSIVKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with ethyl 2-chloroacetate to form an intermediate, which is then subjected to further reactions involving triazole formation and thiolation under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that triazole derivatives can inhibit the proliferation of human melanoma and triple-negative breast cancer cells. The synthesized compounds showed enhanced selectivity towards cancer cells compared to normal cells, suggesting their potential as targeted cancer therapies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Triazole derivatives have been found to act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Some derivatives displayed lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising therapeutic profile for managing inflammation with reduced side effects .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Anticancer ActivityShowed cytotoxicity against melanoma and breast cancer cell lines with selective targeting.
Anti-inflammatory ActivityDemonstrated COX-2 inhibition with lower ulcerogenic risk than traditional NSAIDs.
Synthesis MethodsMulti-step synthesis involving alkyl halides for derivative formation.

Case Study: Anticancer Activity Evaluation

A notable study involved evaluating the cytotoxic effects of synthesized triazole derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against melanoma cells, highlighting their potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the 1,2,4-triazole-3-thiol scaffold but differ in substituents, leading to distinct properties:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Ethyl, 5-(2-chlorophenoxyethyl) C₁₂H₁₄ClN₃OS 283.77
4-Allyl-5-[1-(2-chlorophenoxy)ethyl] analog 4-Allyl instead of ethyl C₁₃H₁₄ClN₃OS 295.79
5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl analog 3,5-Dimethylphenoxy instead of 2-chlorophenoxy C₁₄H₁₈N₃OS 292.38
5-(2-Chloro-4-fluorophenoxyethyl)-4-ethyl analog 2-Chloro-4-fluorophenoxy instead of 2-chlorophenoxy C₁₂H₁₃ClFN₃OS 301.77
Complex aryl-alkyl substituted analog 4-(1-Phenylethyl), 5-{4-[(2-chlorophenoxy)methyl]phenyl} C₂₄H₂₁ClN₃OS 434.96

Key Observations :

  • Alkyl Group at 4-Position : Replacing ethyl with allyl (C₁₃H₁₄ClN₃OS) increases molecular weight but may reduce crystallinity due to steric bulk .
  • Extended Aryl Systems : Bulky substituents, such as phenylethyl or benzyl-linked groups, significantly increase molecular weight and may impact solubility .

Physical Properties

Compound Melting Point (°C) Solubility Trends Hydrogen Bonding Features
Target Compound Not reported Moderate in polar solvents Thiol group participates in S–H∙∙∙N bonds
Antitumor analog () 158–160 Low in water, high in DMSO Thiol and amino groups enhance H-bonding
4-Nitrobenzylidene derivative () Not reported Lipophilic Nitro group reduces solubility in polar solvents

Melting Points : Bulky substituents (e.g., methoxynaphthyl in ) correlate with higher melting points (220–222°C), suggesting stronger crystal packing .

Antitumor Activity
  • Methoxynaphthyl Analogs (): Exhibit IC₅₀ values lower than doxorubicin against MCF-7, Huh-7, and A-549 cell lines, attributed to the electron-rich naphthyl group enhancing DNA intercalation .
  • Chlorophenoxyethyl Group: The target compound’s 2-chlorophenoxy moiety may confer similar activity by modulating membrane permeability or targeting kinase enzymes .
Anticoccidial Activity
Structure-Activity Relationships (SAR):
  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Improve bioactivity by enhancing electrophilicity and target binding .

Biological Activity

5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.79 g/mol
  • CAS Number : 667436-84-2

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has shown significant activity against various fungal strains. According to a study on 1,2,4-triazole derivatives, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antifungals like vancomycin . This suggests that this compound may have comparable or superior antifungal efficacy.

Anticancer Activity

Research indicates that triazole derivatives possess notable anticancer properties. In vitro studies have demonstrated that related triazole compounds exhibit cytotoxic effects against various cancer cell lines, including human melanoma and breast cancer cells. For instance, a derivative with a similar structure showed IC50 values of less than 5 μM against melanoma cells, suggesting potent anticancer activity . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

The biological activity of triazoles is largely attributed to their ability to inhibit enzymes critical for fungal and cancer cell survival. These include:

  • Inhibition of Cytochrome P450 Enzymes : This affects ergosterol synthesis in fungi.
  • Interference with DNA Synthesis : Some derivatives have been shown to disrupt nucleic acid synthesis in cancer cells.

Structure-Activity Relationship (SAR)

The biological efficacy of triazole compounds can often be correlated with their structural features. Key findings from various studies include:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance antifungal activity.
  • Alkyl Chain Length : Longer alkyl chains on the triazole ring can reduce activity .

Study 1: Antifungal Efficacy Against MRSA

A study evaluated several triazole derivatives against MRSA and found that compounds similar to this compound had MIC values significantly lower than traditional antibiotics . This highlights the potential for developing new antifungal agents based on this scaffold.

Study 2: Cytotoxicity in Cancer Models

Another investigation focused on the cytotoxic effects of triazole derivatives in cancer cell lines. The results indicated that specific modifications to the triazole structure led to enhanced selectivity towards cancer cells over normal cells, suggesting a promising avenue for targeted cancer therapies .

Data Summary

Activity Compound MIC/IC50 Value Reference
Antifungal5-[1-(2-chlorophenoxy)ethyl]-triazole< 3.11 μM
AnticancerSimilar triazole derivative< 5 μM
AntimicrobialVarious triazole derivativesVaries

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions:

Triazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds under reflux (ethanol, 70–80°C) to form the triazole ring.

Functionalization : Introduction of the 2-chlorophenoxyethyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like K₂CO₃.

Thiol Activation : Oxidation-reduction steps to stabilize the thiol group, often using H₂S gas or thiourea derivatives.
Optimization Tips :

  • Control reaction temperature to avoid side products (e.g., over-alkylation).
  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Monitor purity via TLC and HPLC at each step .

Advanced: How do structural modifications (e.g., substituent variations) impact the biological activity of this triazole-3-thiol derivative?

Answer:
Key structure-activity relationships (SAR) include:

  • Chlorophenoxy Group : The 2-chloro substituent enhances lipophilicity, improving membrane penetration (critical for antimicrobial activity). Replacing Cl with electron-withdrawing groups (e.g., NO₂) increases potency but may raise toxicity.
  • Ethyl Group at N4 : Bulky alkyl chains at the 4-position reduce metabolic degradation, prolonging half-life.
  • Thiol vs. Thione : The thiol form (-SH) exhibits higher reactivity in enzyme inhibition (e.g., CYP450) compared to the oxidized thione (-S-) form.
    Methodology :
  • Compare IC₅₀ values of analogs using enzyme inhibition assays.
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Basic: What spectroscopic and computational techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-C=N), thiol proton (δ 3.5–4.0 ppm, exchangeable with D₂O), and chlorophenoxy group (δ 6.8–7.4 ppm).
  • X-ray Crystallography : Resolve spatial arrangement of the triazole-thiol moiety and confirm tautomeric forms (thiol vs. thione).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻ or -SCH₂ groups).
  • DFT Calculations : Predict vibrational frequencies (IR) and electronic properties (HOMO-LUMO gaps) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Root Causes of Discrepancies :

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. HEK293).
  • Compound Stability : Thiol oxidation during storage or testing alters activity.
    Resolution Strategies :
  • Standardize protocols (CLSI guidelines for antimicrobial testing; ISO 10993-5 for cytotoxicity).
  • Conduct stability studies (HPLC-MS to track degradation products).
  • Use orthogonal assays (e.g., time-kill curves alongside MIC measurements) .

Advanced: What mechanistic studies are critical to elucidate the compound’s mode of action in anticancer research?

Answer:

  • Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis.
  • Enzyme Inhibition : Test inhibition of topoisomerase II (DNA relaxation assay) or thioredoxin reductase (DTNB reduction assay).
  • ROS Generation : Measure intracellular ROS levels using DCFH-DA probes.
  • In Vivo Validation : Use xenograft models (e.g., BALB/c mice with HT-29 tumors) to assess tumor regression and histopathology .

Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetics?

Answer:

  • LogP : Calculated ~3.2 (moderate lipophilicity; balances absorption and solubility).
  • pKa : Thiol group pKa ~8.5, making it partially ionized at physiological pH.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL); requires formulation with cyclodextrins or lipid nanoparticles.
  • Permeability : Caco-2 assay Papp >1 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

Advanced: How can predictive toxicology models (e.g., PASS, ProTox-II) guide the development of safer analogs?

Answer:

  • PASS Online : Predicts potential toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural fragments. For this compound, alerts for mitochondrial membrane disruption (PA score >0.7).
  • ProTox-II : Identifies probable protein targets (e.g., HSP90, COX-2) linked to adverse effects.
  • Mitigation : Replace the 2-chlorophenoxy group with less bioaccumulative substituents (e.g., 3-fluoro) and introduce polar groups (e.g., -OH) to reduce hepatotoxicity .

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